molecular formula C10H17ClN2O2S2 B2502283 [5-(Piperidine-1-sulfonyl)thiophen-2-yl]methanamine hydrochloride CAS No. 1049741-22-1

[5-(Piperidine-1-sulfonyl)thiophen-2-yl]methanamine hydrochloride

Cat. No.: B2502283
CAS No.: 1049741-22-1
M. Wt: 296.83
InChI Key: RINJHLBPRSFJGD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

[5-(Piperidine-1-sulfonyl)thiophen-2-yl]methanamine hydrochloride: is a chemical compound with the molecular formula C10H16N2O2S2·HCl. It is known for its unique structure, which includes a piperidine ring, a sulfonyl group, and a thiophene ring.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [5-(Piperidine-1-sulfonyl)thiophen-2-yl]methanamine hydrochloride typically involves multiple steps. One common method includes the condensation of a thiophene derivative with a piperidine sulfonyl chloride under controlled conditions. The reaction is usually carried out in the presence of a base, such as triethylamine, to facilitate the formation of the sulfonyl linkage .

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using automated reactors. The process is optimized for high yield and purity, often involving purification steps such as recrystallization or chromatography to ensure the final product meets the required specifications .

Chemical Reactions Analysis

Types of Reactions

[5-(Piperidine-1-sulfonyl)thiophen-2-yl]methanamine hydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents such as lithium aluminum hydride for reduction, and nucleophiles like amines for substitution reactions. The reactions are typically carried out under controlled temperatures and inert atmospheres to prevent unwanted side reactions .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce sulfides. Substitution reactions can introduce various functional groups into the molecule, enhancing its chemical diversity .

Scientific Research Applications

[5-(Piperidine-1-sulfonyl)thiophen-2-yl]methanamine hydrochloride has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of [5-(Piperidine-1-sulfonyl)thiophen-2-yl]methanamine hydrochloride involves its interaction with specific molecular targets. The piperidine ring and sulfonyl group are believed to play crucial roles in its biological activity. The compound may interact with enzymes or receptors, modulating their activity and leading to various physiological effects. Detailed studies are required to fully elucidate the molecular pathways involved .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

What sets [5-(Piperidine-1-sulfonyl)thiophen-2-yl]methanamine hydrochloride apart is its unique combination of a piperidine ring, a sulfonyl group, and a thiophene ring. This structural arrangement imparts distinct chemical and biological properties, making it a valuable compound for research and development in various fields .

Properties

IUPAC Name

(5-piperidin-1-ylsulfonylthiophen-2-yl)methanamine;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H16N2O2S2.ClH/c11-8-9-4-5-10(15-9)16(13,14)12-6-2-1-3-7-12;/h4-5H,1-3,6-8,11H2;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RINJHLBPRSFJGD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(CC1)S(=O)(=O)C2=CC=C(S2)CN.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H17ClN2O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

296.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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